Pcsk9-IN-20

Description

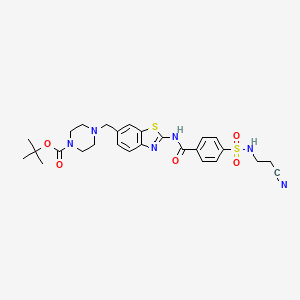

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H32N6O5S2 |

|---|---|

Poids moléculaire |

584.7 g/mol |

Nom IUPAC |

tert-butyl 4-[[2-[[4-(2-cyanoethylsulfamoyl)benzoyl]amino]-1,3-benzothiazol-6-yl]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C27H32N6O5S2/c1-27(2,3)38-26(35)33-15-13-32(14-16-33)18-19-5-10-22-23(17-19)39-25(30-22)31-24(34)20-6-8-21(9-7-20)40(36,37)29-12-4-11-28/h5-10,17,29H,4,12-16,18H2,1-3H3,(H,30,31,34) |

Clé InChI |

PEYNAESDUKZWNU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)NCCC#N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pcsk9-IN-20

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data and detailed experimental protocols from the primary research article on Pcsk9-IN-20 by Zhixin Ma et al. ("Identification of benzothiazoles as novel PCSK9 inhibitors") were not publicly available through the accessed resources. This guide is based on the available information and established methodologies in the field.

Introduction

This compound is a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides a detailed overview of the core mechanism of action of this compound, based on the currently available data.

Core Mechanism of Action

This compound functions as a PCSK9 inhibitor. The primary mechanism of action involves the reduction of PCSK9 protein levels, which in turn leads to an increase in the expression of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][2][3][4]

The established function of PCSK9 is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. This binding prevents the recycling of the LDLR back to the cell surface after endocytosis of LDL particles. Instead, the PCSK9-LDLR complex is targeted for degradation in lysosomes. By promoting the degradation of LDLR, PCSK9 effectively reduces the capacity of liver cells to clear LDL-C from the circulation, leading to elevated plasma LDL-C levels.

This compound counteracts this process. By decreasing the amount of available PCSK9 protein, it is postulated that fewer LDLRs are targeted for degradation. This results in a higher number of LDLRs being recycled back to the hepatocyte surface, thereby enhancing the clearance of circulating LDL-C.

Signaling Pathway

The signaling pathway influenced by this compound is central to cholesterol homeostasis. The diagram below illustrates the mechanism of PCSK9 and the proposed intervention by this compound.

Quantitative Data

The available quantitative data for this compound is limited to its in vitro inhibitory concentration.

| Parameter | Value | Reference |

| IC50 | 3.96 µM | [1][2][3][4] |

Experimental Protocols

While the specific protocols from the primary literature are not available, the following represents a standard methodology for assessing the effect of a PCSK9 inhibitor on PCSK9 and LDLR protein levels in a relevant cell line, such as HepG2 human hepatoma cells.

Western Blot Analysis of PCSK9 and LDLR Expression in HepG2 Cells

Objective: To determine the effect of this compound on the protein levels of endogenous PCSK9 and LDLR in HepG2 cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-PCSK9 antibody

-

Rabbit anti-LDLR antibody

-

Mouse anti-β-actin antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

Chemiluminescence Imaging System

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PCSK9, LDLR, and β-actin overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein of interest (PCSK9 or LDLR) band intensity to the loading control (β-actin) band intensity for each sample.

-

Compare the normalized protein levels in the this compound-treated samples to the vehicle control to determine the relative change in protein expression.

-

Hypothetical Experimental Workflow

The following diagram outlines a typical workflow for the initial in vitro characterization of a PCSK9 inhibitor like this compound.

Conclusion

This compound is a small molecule inhibitor of PCSK9 that has been shown to decrease PCSK9 protein levels and increase LDLR protein expression in vitro, with an IC50 of 3.96 µM.[1][2][3][4] Its mechanism of action is consistent with established strategies for lowering LDL-C by preventing PCSK9-mediated degradation of the LDLR. Further in-depth studies, including the public release of detailed quantitative data and protocols from the primary research, will be crucial for a more comprehensive understanding of its therapeutic potential.

References

The Impact of Pcsk9-IN-20 on LDLR Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Consequently, inhibiting PCSK9 is a validated therapeutic strategy for lowering LDL cholesterol. While monoclonal antibodies and siRNA therapeutics have proven effective, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability and manufacturing costs. This technical guide focuses on Pcsk9-IN-20, a novel small molecule inhibitor of PCSK9, and its effect on LDLR degradation.

Core Concept: The PCSK9-LDLR Axis

PCSK9 is a secreted serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the recycling of the LDLR back to the cell surface after endocytosis. Instead, the PCSK9-LDLR complex is targeted for lysosomal degradation. This reduction in the number of available LDLRs leads to decreased clearance of LDL cholesterol from the circulation and consequently, elevated plasma LDL levels.

This compound: A Novel Benzothiazole Inhibitor

This compound, also identified as Compound 3i in the scientific literature, is a recently identified benzothiazole derivative that acts as a PCSK9 inhibitor.[1] In vitro studies have demonstrated its ability to decrease PCSK9 protein expression and subsequently increase the expression of LDLR.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. It is important to note that detailed dose-response studies and further in vivo data are limited in the public domain and would require access to the full primary research publication.

| Parameter | Value | Reference |

| IC50 (PCSK9 Inhibition) | 3.96 µM | [1] |

| Effect on PCSK9 Protein Expression | Decrease observed in vitro | [1] |

| Effect on LDLR Protein Expression | Increase observed in vitro | [1] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the experimental approaches to its characterization, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Caption: PCSK9-mediated LDLR degradation pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the identification and characterization of small molecule PCSK9 inhibitors.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are contained within the primary research publication. However, this section provides a general overview of the standard methodologies employed in the field to assess the activity of novel PCSK9 inhibitors.

In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)

Objective: To determine the direct inhibitory effect of a compound on the binding of PCSK9 to the LDLR.

Materials:

-

Recombinant human PCSK9

-

Recombinant human LDLR-EGF-A domain

-

96-well microplate

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-PCSK9 antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coat a 96-well plate with recombinant LDLR-EGF-A domain overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Pre-incubate recombinant PCSK9 with varying concentrations of this compound for 30 minutes.

-

Add the PCSK9-inhibitor mixture to the LDLR-coated wells and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution and measure the absorbance at 450 nm.

-

Calculate the IC50 value from the dose-response curve.

Cellular Assay for LDLR and PCSK9 Expression (Western Blot)

Objective: To assess the effect of a compound on the protein levels of LDLR and PCSK9 in a relevant cell line.

Materials:

-

HepG2 cells (or other human hepatocyte cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HepG2 cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of PCSK9, with demonstrated in vitro activity in reducing PCSK9 expression and increasing LDLR levels. The development of orally available small molecule inhibitors like this compound holds significant potential for the broad management of hypercholesterolemia. Further in-depth studies, including comprehensive in vivo efficacy and safety profiling, are necessary to fully elucidate its therapeutic potential. The detailed experimental methodologies and complete quantitative data from the primary research are crucial for advancing our understanding of this compound and guiding future drug development efforts in this class.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. For complete and detailed information, please refer to the primary scientific literature.

References

In Vitro Characterization of a Novel PCSK9 Inhibitor: Pcsk9-IN-20

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide for the in vitro characterization of a hypothetical PCSK9 inhibitor, designated "Pcsk9-IN-20." As of the date of this document, "this compound" is not a known or publicly characterized molecule. The data and experimental details presented herein are illustrative and based on established methodologies for the characterization of PCSK9 inhibitors.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3][4] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3][5] This reduction in LDLR density leads to decreased clearance of circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease.[1][2][6] Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C levels.[7][8]

This document provides a comprehensive overview of the in vitro characterization of this compound, a novel small molecule inhibitor of the PCSK9-LDLR interaction. The data presented herein elucidates its binding affinity, mechanism of action, and cellular activity, providing a foundational dataset for its further development as a potential therapeutic agent.

Quantitative Data Summary

The in vitro properties of this compound have been assessed through a series of biochemical and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Method |

| IC50 (PCSK9-LDLR Binding) | 15 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |

| Ki (PCSK9) | 5 nM | Surface Plasmon Resonance (SPR) |

| Binding Affinity (KD) to PCSK9 | 25 nM | Surface Plasmon Resonance (SPR) |

| Association Rate (ka) | 1.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (kd) | 3.75 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay Method |

| EC50 (LDLR Upregulation) | 50 nM | HepG2 | Western Blot |

| EC50 (LDL-C Uptake) | 75 nM | HepG2 | Fluorescent LDL-C Uptake Assay |

| Cytotoxicity (CC50) | > 10 µM | HepG2 | CellTiter-Glo® Luminescent Cell Viability Assay |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Homogeneous Time-Resolved Fluorescence (HTRF) PCSK9-LDLR Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

-

Materials: Recombinant human PCSK9, Recombinant human LDLR-EGF-A domain, HTRF donor and acceptor antibodies.

-

Procedure:

-

A constant concentration of recombinant human PCSK9 and the LDLR-EGF-A domain are incubated in an assay buffer.

-

This compound is added in a dose-response manner.

-

HTRF donor and acceptor antibodies specific for the tagged recombinant proteins are added.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the inhibition of the PCSK9-LDLR interaction.

-

IC50 values are calculated from the resulting dose-response curves.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to determine the binding affinity and kinetics of this compound to PCSK9.

-

Materials: Recombinant human PCSK9, this compound, SPR instrument and sensor chips.

-

Procedure:

-

Recombinant human PCSK9 is immobilized on the surface of a sensor chip.

-

A series of concentrations of this compound are flowed over the chip surface.

-

The association and dissociation of this compound are monitored in real-time by measuring changes in the refractive index at the chip surface.

-

The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

HepG2 Cell-Based LDLR Upregulation Assay

This assay assesses the ability of this compound to increase the levels of LDLR on the surface of hepatocytes.

-

Materials: HepG2 cells, Recombinant human PCSK9, this compound, antibodies for LDLR and a loading control (e.g., GAPDH).

-

Procedure:

-

HepG2 cells are cultured to sub-confluency.

-

The cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound.

-

After an incubation period, the cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with primary antibodies against LDLR and a loading control, followed by secondary antibodies.

-

The protein bands are visualized, and the density is quantified. The increase in LDLR levels is used to determine the EC50 of this compound.[9]

-

Fluorescent LDL-C Uptake Assay

This assay measures the functional consequence of increased LDLR levels, which is the enhanced uptake of LDL-C by hepatocytes.

-

Materials: HepG2 cells, Recombinant human PCSK9, this compound, Fluorescently labeled LDL-C.

-

Procedure:

-

HepG2 cells are seeded in a multi-well plate.

-

The cells are pre-treated with recombinant human PCSK9 and varying concentrations of this compound.

-

Fluorescently labeled LDL-C is added to the cells and incubated to allow for uptake.

-

The cells are washed to remove any unbound fluorescent LDL-C.

-

The fluorescence intensity within the cells is measured using a fluorescence plate reader or by flow cytometry.

-

The increase in LDL-C uptake is used to calculate the EC50 value.[10]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of PCSK9 and the experimental workflow for characterizing this compound.

Caption: PCSK9-mediated degradation of the LDLR and the point of inhibition.

Caption: In vitro characterization workflow for this compound.

References

- 1. nps.org.au [nps.org.au]

- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Frontiers | PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects [frontiersin.org]

- 6. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 7. drugs.com [drugs.com]

- 8. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Early pharmacokinetic properties of Pcsk9-IN-20

An In-depth Technical Guide on the Early Pharmacokinetic Properties of a Novel PCSK9 Inhibitor: Pcsk9-IN-20

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) profile of this compound, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapies for hypercholesterolemia.

Introduction to PCSK9 and its Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR within the lysosome.[3][4] This reduction in the number of available LDLRs results in decreased clearance of LDL-C from the circulation, and consequently, higher plasma LDL-C levels.

Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[5] By blocking this interaction, PCSK9 inhibitors prevent the degradation of the LDLR, allowing it to be recycled back to the cell surface to remove more LDL-C from the blood.[5] While monoclonal antibodies like evolocumab and alirocumab have been successful in targeting circulating PCSK9, there is ongoing research into the development of orally bioavailable small-molecule inhibitors.[3][6]

Early Pharmacokinetic and Pharmacodynamic Profile of this compound

The following sections detail the initial in vivo pharmacokinetic and pharmacodynamic properties of this compound as determined in preclinical animal models.

Single-Dose Pharmacokinetics in Rodents

The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |

| Tmax (h) | 0.08 | 1.5 |

| AUC0-t (ng·h/mL) | 1230 ± 210 | 2800 ± 450 |

| AUC0-inf (ng·h/mL) | 1250 ± 220 | 2850 ± 470 |

| t1/2 (h) | 2.1 ± 0.4 | 3.5 ± 0.6 |

| Cl (mL/min/kg) | 13.3 ± 2.5 | - |

| Vdss (L/kg) | 2.5 ± 0.5 | - |

| F (%) | - | 22.8 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

In Vivo Pharmacodynamics: LDL-C Lowering in a Hyperlipidemic Mouse Model

The in vivo efficacy of this compound was assessed in a diet-induced hyperlipidemic mouse model. Mice were treated with this compound or vehicle control daily for 14 days. Plasma LDL-C levels were measured at baseline and at the end of the study.

Table 2: Effect of this compound on Plasma LDL-C Levels in Hyperlipidemic Mice

| Treatment Group | Dose (mg/kg/day) | Baseline LDL-C (mg/dL) | Day 14 LDL-C (mg/dL) | % Change from Baseline |

| Vehicle Control | - | 155 ± 25 | 160 ± 30 | +3.2% |

| This compound | 10 | 152 ± 28 | 115 ± 20 | -24.3% |

| This compound | 30 | 158 ± 32 | 85 ± 18 | -46.2% |

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Models

All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals. Male Sprague-Dawley rats (8-10 weeks old) and male C57BL/6J mice (6-8 weeks old) were used for the pharmacokinetic and pharmacodynamic studies, respectively.

Pharmacokinetic Study Design

For the single-dose pharmacokinetic study, rats were fasted overnight prior to dosing. For intravenous administration, this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, this compound was suspended in 0.5% methylcellulose. Blood samples were collected at predetermined time points post-dose into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound were quantified using a validated LC-MS/MS method. Briefly, plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was then injected onto a C18 reverse-phase column. The analytes were separated using a gradient elution and detected by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacodynamic Study Design

For the pharmacodynamic study, mice were fed a high-fat, high-cholesterol diet for 8 weeks to induce hyperlipidemia. This compound was formulated in 0.5% methylcellulose and administered orally once daily for 14 days. Blood samples were collected via the tail vein at baseline and at the end of the treatment period for the measurement of plasma LDL-C levels using a commercially available enzymatic assay kit.

Visualizations

PCSK9 Signaling Pathway and Mechanism of Inhibition

Caption: PCSK9-mediated LDLR degradation and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacodynamic Study

Caption: Workflow for the in vivo pharmacodynamic assessment of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein–Ligand Interactions in Cardiometabolic Drug Targets: Focus on Weight Loss and Cardioprotection [mdpi.com]

- 6. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Assessing the Selectivity of PCSK9 Inhibitors

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, thereby reducing the clearance of LDL-cholesterol from the circulation.[1][2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-cholesterol and reducing cardiovascular risk.[2][4] While monoclonal antibodies have been successful, the development of small molecule inhibitors is an area of intense research. A critical aspect of developing any new inhibitor, such as a hypothetical compound we will refer to as "Pcsk9-IN-20", is to thoroughly characterize its selectivity profile against other proteases to ensure its safety and efficacy. This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation for assessing the selectivity of a PCSK9 inhibitor.

The Importance of Selectivity for PCSK9 Inhibitors

PCSK9 is a member of the proprotein convertase family of serine proteases.[2][5] Although its primary role in cholesterol metabolism does not appear to depend on its catalytic activity, the structural similarity to other proteases necessitates a thorough evaluation of an inhibitor's selectivity.[2][6] Off-target inhibition of other proteases could lead to a range of adverse effects, as proteases are involved in numerous critical physiological processes, including coagulation, immune response, and apoptosis. Therefore, a highly selective inhibitor that potently targets PCSK9 with minimal activity against other proteases is the ideal candidate for therapeutic development.

Table 1: Hypothetical Selectivity Profile of this compound

The following table illustrates how the selectivity data for a compound like this compound would be presented. The data is hypothetical and for illustrative purposes only.

| Target Protease | Family | IC50 (nM) | Fold Selectivity vs. PCSK9 |

| PCSK9 | Proprotein Convertase | 10 | 1 |

| Furin | Proprotein Convertase | >10,000 | >1000 |

| PC7 | Proprotein Convertase | >10,000 | >1000 |

| Trypsin | Serine Protease | >10,000 | >1000 |

| Chymotrypsin | Serine Protease | >10,000 | >1000 |

| Thrombin | Serine Protease | >10,000 | >1000 |

| Cathepsin B | Cysteine Protease | >10,000 | >1000 |

| MMP-2 | Metalloprotease | >10,000 | >1000 |

Experimental Protocols

A comprehensive assessment of selectivity involves screening the inhibitor against a panel of relevant proteases. The choice of proteases for this panel should include those with structural similarity to PCSK9 and those known to be involved in critical physiological pathways.

In Vitro Protease Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified proteases.

Methodology:

-

Enzymes and Substrates: Recombinant human proteases are used. For each protease, a specific fluorogenic or chromogenic substrate is employed.

-

Assay Buffer: A buffer system is optimized for each protease to ensure optimal enzymatic activity. This typically includes a defined pH, ionic strength, and any necessary cofactors.

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.

-

Assay Procedure:

-

The test compound dilutions are pre-incubated with the protease in the assay buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the enzyme.

-

The enzymatic reaction is initiated by the addition of the specific substrate.

-

The reaction progress is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular Assays for LDLR Regulation

Objective: To confirm the on-target effect of the inhibitor in a cellular context.

Methodology:

-

Cell Line: A human hepatocyte cell line, such as HepG2, is commonly used as it endogenously expresses PCSK9 and LDLR.

-

Treatment: Cells are treated with a range of concentrations of the test compound.

-

LDLR Protein Quantification:

-

After treatment, cells are lysed, and total protein is extracted.

-

The levels of LDLR protein are quantified using methods such as Western blotting or ELISA.

-

-

LDL Uptake Assay:

-

Cells are treated with the test compound.

-

Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.

-

After an incubation period, the amount of LDL uptake is quantified by measuring the fluorescence associated with the cells, often using flow cytometry or fluorescence microscopy.

-

-

Data Analysis: The effect of the compound on LDLR protein levels and LDL uptake is quantified and plotted against the compound concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

PCSK9 Signaling Pathway

Caption: The PCSK9-mediated degradation pathway of the LDL receptor.

Experimental Workflow for Selectivity Screening

Caption: A typical workflow for assessing the selectivity of a PCSK9 inhibitor.

The development of a selective PCSK9 inhibitor requires a rigorous evaluation of its activity against other proteases. The methodologies described in this guide provide a framework for conducting these critical studies. By systematically assessing the selectivity profile, researchers can identify promising drug candidates with a higher probability of success in clinical development, ultimately leading to safer and more effective therapies for hypercholesterolemia.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. PCSK9: an enigmatic protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PCSK9 discovery, an inactive protease with varied functions in hypercholesterolemia, viral infections, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Novel small molecule inhibitors of PCSK9

An In-depth Technical Guide to Novel Small Molecule Inhibitors of PCSK9

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1] This mechanism has established PCSK9 as a prime therapeutic target for hypercholesterolemia. While monoclonal antibodies (mAbs) against PCSK9 have demonstrated profound efficacy in lowering LDL-C, their cost and injectable route of administration have prompted the search for orally bioavailable small molecule inhibitors.[2][3] This guide provides a technical overview of the landscape of these novel small molecules, focusing on their mechanism of action, quantitative efficacy data, and the experimental protocols used for their discovery and characterization.

The PCSK9-LDLR Signaling Pathway

PCSK9 primarily acts through an extracellular pathway. Secreted from the liver, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[4] This binding event prevents the conformational change in the LDLR that is necessary for it to recycle back to the cell surface after internalizing LDL particles.[5][6] Instead, the entire PCSK9-LDLR-LDL complex is trafficked to the lysosome for degradation, leading to a net reduction in the number of available LDLRs to clear circulating LDL-C.[1][7] Small molecule inhibitors are primarily being developed to disrupt this critical protein-protein interaction (PPI) between PCSK9 and the LDLR.[8]

Quantitative Data for Small Molecule PCSK9 Inhibitors

The development of small molecule PCSK9 inhibitors has progressed rapidly, with several candidates demonstrating potent activity in vitro and significant LDL-C lowering in vivo and in clinical trials.

Table 1: In Vitro and Preclinical Efficacy

| Compound Name | Type | In Vitro Potency | In Vivo Model | Efficacy | Citation |

| NYX-PCSK9i | Small Molecule | IC50: 323 nM (PCSK9-LDLR Binding) | APOE*3-Leiden.CETP Mice | Up to 57% reduction in total cholesterol (monotherapy); 65% with atorvastatin | [1][6][9][10][11] |

| Compound 3f | Small Molecule | IC50: 537 nM (PCSK9-LDLR Binding) | Wild-type Mice | ~10% reduction in total cholesterol (subcutaneous injection) | [1][12] |

| Compound 13 | Small Molecule | IC50: 7.57 µM (PCSK9-LDLR Binding); KD: 2.50 µM | --- | Restored LDL uptake in HepG2 cells | [8] |

| P-21 | Small Molecule (Nanoformulation) | IC50: Nanomolar range | C57BL/6 Mice (High-fat diet) | Up to 90% LDL-C reduction (30 mg/kg) | [13] |

Table 2: Clinical Trial Efficacy of Oral PCSK9 Inhibitors

| Compound Name | Type | Phase | Key Efficacy Endpoint | Citation |

| MK-0616 (enlicitide) | Macrocyclic Peptide | Phase III | Statistically significant and clinically meaningful LDL-C reduction | [14][15][16][17] |

| Phase IIb | 60.9% placebo-adjusted LDL-C reduction (30 mg dose at 8 weeks) | [15][16][18] | ||

| AZD0780 | Small Molecule | Phase IIb | 50.7% placebo-corrected LDL-C reduction (30 mg dose at 12 weeks) | [19][20][21][22] |

Experimental Protocols

The discovery and validation of small molecule PCSK9 inhibitors rely on a series of robust in vitro and in vivo assays.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay is fundamental for screening compounds that directly disrupt the protein-protein interaction between PCSK9 and the LDLR.

Objective: To quantify the ability of a test compound to inhibit the binding of recombinant PCSK9 to the recombinant LDLR ectodomain.

Methodology:

-

Plate Coating: A 96-well or 384-well high-binding microplate is coated with the recombinant LDLR ectodomain (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.[23][24]

-

Washing & Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[23]

-

Compound Incubation: Test compounds at various concentrations (typically in DMSO, with a final concentration ≤1%) are pre-incubated with recombinant, tagged (e.g., His-tag or Biotin) PCSK9 for 1 hour at room temperature.[12][23]

-

Binding Reaction: The PCSK9-compound mixture is added to the LDLR-coated wells and incubated for 1-2 hours at room temperature with gentle shaking.[12][23]

-

Detection:

-

Data Analysis: Luminescence is measured using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curve.

Cellular LDL-C Uptake Assay

This cell-based functional assay determines if a compound can rescue PCSK9-mediated degradation of LDLR and restore the cell's ability to take up LDL-C.

Objective: To measure the uptake of fluorescently labeled LDL by hepatocytes (e.g., HepG2 cells) in the presence of PCSK9 and a test inhibitor.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are seeded in a 96-well plate at a density of ~15,000-22,000 cells/well and cultured for 24 hours.[26][27][28]

-

Serum Starvation: The culture medium is replaced with serum-free or lipoprotein-deficient serum medium for 18-24 hours to upregulate LDLR expression.[27][28]

-

Treatment: Cells are treated with recombinant human PCSK9 (e.g., 300 ng/mL) with or without various concentrations of the test compound for 4-20 hours.[27][29]

-

LDL-C Uptake: Fluorescently labeled LDL (e.g., DiI-LDL at 5 µg/mL) is added to the wells, and the cells are incubated for an additional 2-4 hours at 37°C.[28][29]

-

Fixing and Staining: Cells are washed with cold PBS to remove unbound DiI-LDL, then fixed with 4% formaldehyde. A nuclear stain (e.g., Hoechst 33258) is often included for cell normalization.[27][28]

-

Quantification: The fluorescence intensity of DiI-LDL within the cells is measured using a fluorescence microplate reader or quantified via flow cytometry. The DiI-LDL signal is normalized to the Hoechst signal (cell number).[27][29] An increase in fluorescence compared to the PCSK9-treated control indicates inhibitory activity.

Discovery and Screening Strategies

The identification of initial hit compounds often involves high-throughput virtual or experimental screening campaigns.

Virtual Screening Workflow

Computational methods are used to screen vast chemical libraries to identify molecules with a high probability of binding to a target pocket on PCSK9.

This workflow begins with filtering large compound databases based on drug-like properties.[30][31][32] Subsequently, methods like Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking are employed to progressively narrow down the candidates to a manageable number for experimental validation.[30][31][32] This in silico approach significantly accelerates the discovery of novel chemical scaffolds.

Conclusion and Future Directions

The pursuit of orally bioavailable small molecule PCSK9 inhibitors has yielded several promising candidates, with macrocyclic peptide MK-0616 and small molecule AZD0780 leading the charge in late-stage clinical development.[17][19] These agents have the potential to revolutionize lipid management by offering a convenient, oral alternative to injectable biologics, potentially improving patient adherence and access.[14] The robust pipeline, underpinned by sophisticated screening and validation assays, demonstrates the viability of targeting the challenging PCSK9-LDLR protein-protein interaction with small molecules. Future work will focus on long-term safety and cardiovascular outcomes data from Phase III trials, which will ultimately determine the place of these novel inhibitors in the therapeutic armamentarium against atherosclerotic cardiovascular disease.

References

- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nyrada.com [nyrada.com]

- 11. Nyrada’s updates on preclinical study of NYX-PCSK9i with statin - Biotech [biotechdispatch.com.au]

- 12. researchgate.net [researchgate.net]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Merck’s MK-0616 may become the first oral PCSK9 inhibitor in the dyslipidemia market - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. msd.com [msd.com]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. ovid.com [ovid.com]

- 19. AZD0780 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 20. m.youtube.com [m.youtube.com]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubcompare.ai [pubcompare.ai]

- 28. Dissection of the Endogenous Cellular Pathways of PCSK9-induced Low Density Lipoprotein Receptor Degradation: EVIDENCE FOR AN INTRACELLULAR ROUTE - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pcsk9-IN-20: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[1][2][3] This reduction in LDLR density leads to decreased clearance of circulating LDL cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C levels.[1] Pcsk9-IN-20 is a novel small molecule inhibitor designed to disrupt the binding of PCSK9 to the LDLR, thereby increasing LDLR recycling and promoting LDL-C uptake from circulation.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical binding assay and a cell-based functional assay.

PCSK9 Signaling Pathway

The diagram below illustrates the mechanism of action of PCSK9 and the therapeutic intervention point for inhibitors like this compound.

Data Presentation

The following tables summarize the in vitro characteristics of this compound in biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound

| Assay Type | Description | This compound IC₅₀ (nM) |

| TR-FRET Binding Assay | Measures direct binding of PCSK9 to LDLR-EGF-AB. | 350 |

| ELISA Binding Assay | Quantifies inhibition of PCSK9-LDLR interaction. | 420 |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Description | This compound EC₅₀ (nM) |

| LDL Uptake Assay | HepG2 | Measures the uptake of fluorescently labeled LDL. | 750 |

| LDLR Protein Level Assay | Huh7 | Quantifies cellular LDLR protein levels by Western Blot. | 810 |

Experimental Protocols

PCSK9-LDLR Binding Assay (TR-FRET)

This biochemical assay measures the ability of this compound to disrupt the interaction between recombinant human PCSK9 and the EGF-AB domain of the LDLR using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow Diagram:

Methodology:

-

Reagent Preparation: Prepare a 1x assay buffer from a 3x stock solution. Dilute biotinylated PCSK9, Europium-labeled LDLR ectodomain (LDLR-Eu), and a dye-labeled acceptor in the 1x assay buffer to their final working concentrations. Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Preparation: Add the serially diluted this compound or control vehicle (e.g., DMSO) to the wells of a low-volume 384-well plate.

-

Reaction Initiation: Add a mixture of LDLR-Eu, dye-labeled acceptor, and biotinylated PCSK9 to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Read the emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular LDL Uptake Assay

This cell-based assay evaluates the functional effect of this compound on the ability of liver cells to take up LDL from the surrounding medium. Increased LDLR levels due to PCSK9 inhibition will result in higher LDL uptake.

Workflow Diagram:

References

- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Small Molecule PCSK9 Inhibitors

Disclaimer: To date, no in vivo studies for the specific compound Pcsk9-IN-20 (Compound 3i) have been published. The following application notes and protocols are based on published research for a representative orally bioavailable small molecule PCSK9 inhibitor, NYX-PCSK9i , and are intended to serve as a guideline for researchers.[1] It is imperative to conduct dose-ranging and formulation studies for this compound to determine its optimal in vivo parameters.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C). Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. This compound is a small molecule inhibitor of PCSK9 with an IC50 of 3.96 µM. In vitro studies have demonstrated its ability to decrease PCSK9 expression and increase LDLR protein levels. These application notes provide a framework for the in vivo evaluation of small molecule PCSK9 inhibitors like this compound.

Signaling Pathway of PCSK9 Inhibition

The primary mechanism of action for PCSK9 inhibitors is the prevention of PCSK9-mediated degradation of the LDLR. This leads to increased recycling of the LDLR to the hepatocyte surface, resulting in enhanced clearance of LDL-C from the circulation.

Caption: PCSK9 Inhibition Pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies with the small molecule PCSK9 inhibitor, NYX-PCSK9i, in a hyperlipidemic mouse model (APOE*3-Leiden.CETP mice).[1]

Table 1: Dose-Dependent Effect of NYX-PCSK9i on Plasma Total Cholesterol [1]

| Treatment Group | Dose (mg/kg, BID, oral) | Duration (days) | Plasma Total Cholesterol Reduction (%) |

| Vehicle Control | - | 28 | 0 |

| NYX-PCSK9i | 30 | 28 | Significant Reduction |

| NYX-PCSK9i | 50 | 28 | 57 |

Table 2: Combination Therapy of NYX-PCSK9i with Atorvastatin [1]

| Treatment Group | Dose | Duration (days) | Plasma Total Cholesterol Reduction (%) |

| Vehicle Control | - | 35 | 0 |

| NYX-PCSK9i | 50 mg/kg, BID, oral | 35 | 46 |

| Atorvastatin | 4.9 mg/kg/day, oral | 35 | 27 |

| NYX-PCSK9i + Atorvastatin | 50 mg/kg BID + 4.9 mg/kg/day, oral | 35 | 65 |

Experimental Protocols

Protocol 1: Evaluation of In Vivo Efficacy in a Hyperlipidemic Mouse Model

This protocol is based on studies performed with NYX-PCSK9i in APOE*3-Leiden.CETP mice, a model that mimics human-like cholesterol metabolism.[1]

1. Animal Model:

-

Species: Mouse

-

Strain: APOE*3-Leiden.CETP transgenic mice. These mice are prone to developing hypercholesterolemia, especially on a high-fat diet.[1]

-

Sex: Female

-

Age: 8-10 weeks at the start of the study.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Diet:

-

Western-type diet (WTD) containing 20% fat and 0.15% cholesterol to induce hypercholesterolemia.

3. Formulation of this compound (based on a representative compound):

-

Vehicle: A suitable vehicle for oral gavage should be determined based on the physicochemical properties of this compound. Common vehicles for poorly soluble compounds include:

-

0.5% (w/v) carboxymethylcellulose (CMC) in water.

-

10% (v/v) Tween 80 / 90% (v/v) saline.

-

Polyethylene glycol 400 (PEG400).

-

-

Preparation:

-

Weigh the required amount of this compound.

-

Prepare the chosen vehicle solution.

-

Suspend or dissolve this compound in the vehicle to the desired final concentration (e.g., 3 mg/mL and 5 mg/mL for 30 and 50 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume).

-

Ensure the formulation is homogenous before each administration.

-

4. Dosing:

-

Route of Administration: Oral gavage (PO).

-

Dosage Levels: Based on the representative compound, starting doses of 30 mg/kg and 50 mg/kg are suggested.[1] A dose-response study is highly recommended.

-

Dosing Frequency: Twice daily (BID).[1]

-

Dosing Volume: Typically 10 mL/kg body weight.

-

Duration: 28 to 35 days.[1]

5. Experimental Groups:

-

Group 1: Vehicle control (receiving vehicle only).

-

Group 2: this compound (low dose, e.g., 30 mg/kg).

-

Group 3: this compound (high dose, e.g., 50 mg/kg).

-

(Optional) Group 4: Positive control (e.g., a known PCSK9 inhibitor or statin).

-

(Optional for combination studies) Group 5: Statin alone.

-

(Optional for combination studies) Group 6: this compound + Statin.

6. Outcome Measures:

-

Primary Endpoint: Plasma total cholesterol levels.

-

Secondary Endpoints:

-

Plasma LDL-C, HDL-C, and triglyceride levels.

-

Plasma PCSK9 protein levels (ELISA).

-

Hepatic LDLR protein expression (Western blot or immunohistochemistry).

-

-

Monitoring:

-

Body weight and food consumption weekly.

-

Clinical signs of toxicity daily.

-

Blood sampling (e.g., retro-orbital or tail vein) at baseline and at regular intervals (e.g., weekly) throughout the study.

-

7. Sample Collection and Analysis:

-

At the end of the study, euthanize animals and collect blood and liver tissue.

-

Separate plasma for lipid and PCSK9 analysis.

-

Snap-freeze liver tissue in liquid nitrogen for protein analysis.

Caption: In Vivo Efficacy Study Workflow.

References

Application Notes and Protocols for Pcsk9-IN-20 in PCSK9 Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C). Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. Pcsk9-IN-20 is a small molecule inhibitor belonging to the benzothiazole class that has been identified as an inhibitor of PCSK9.[1][2] These application notes provide a summary of the available data on this compound and protocols for its use in studying PCSK9 biology.

Mechanism of Action

This compound acts as an inhibitor of PCSK9.[1] Its mechanism involves the downregulation of PCSK9 expression.[2] By reducing the levels of PCSK9 protein, this compound leads to an increase in the expression of the LDLR.[1][2] This enhanced LDLR level at the cell surface results in increased uptake of LDL-C from the circulation into cells, thereby lowering plasma LDL-C levels. The primary mechanism of action is through the transcriptional inhibition of PCSK9.[2]

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 | 3.96 µM | - | --INVALID-LINK-- |

Signaling Pathways

The primary signaling pathway influenced by this compound is the PCSK9-LDLR pathway. By inhibiting PCSK9, this compound indirectly modulates signaling pathways that are downstream of LDLR-mediated lipid uptake.

Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols based on the study of benzothiazole-based PCSK9 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro PCSK9 Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

This compound

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR protein

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well microplates (e.g., high-binding capacity)

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Coat the 96-well microplate with recombinant human LDLR protein overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound LDLR.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate, pre-incubate recombinant human PCSK9 protein with the various concentrations of this compound for 30-60 minutes at room temperature.

-

Wash the LDLR-coated plate and add the PCSK9/Pcsk9-IN-20 mixtures to the wells.

-

Incubate for 1-2 hours at room temperature to allow binding of PCSK9 to the immobilized LDLR.

-

Wash the plate to remove unbound PCSK9.

-

Add a primary antibody against PCSK9 and incubate for 1 hour at room temperature.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add the appropriate substrate for the enzyme or measure the fluorescence.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro PCSK9 inhibition assay.

Western Blot Analysis of PCSK9 and LDLR Expression in Cultured Cells

This protocol is to assess the effect of this compound on the protein levels of PCSK9 and LDLR in a relevant cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PCSK9, LDLR, and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Caption: Workflow for Western blot analysis of PCSK9 and LDLR expression.

Disclaimer

This compound is a research chemical and should only be handled by trained professionals in a laboratory setting. The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the primary literature for more detailed information and protocol optimization.

References

Application Notes and Protocols for Pcsk9-IN-20: A Tool Compound for PCSK9 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently increasing circulating LDL cholesterol levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. Pcsk9-IN-20 is a small molecule inhibitor of PCSK9, offering a valuable tool for in vitro research into the biological roles of PCSK9 and for the discovery of novel therapeutics. These application notes provide an overview of this compound and detailed protocols for its use in key experiments.

This compound: A Benzothiazole-Based PCSK9 Inhibitor

This compound, also identified as compound 3i in the scientific literature, is a potent inhibitor of the PCSK9 protein.[1] It has been shown to effectively decrease PCSK9 protein expression and consequently increase the expression of LDLR in vitro.[1]

Chemical Properties:

| Property | Value |

| Compound Name | This compound (Compound 3i) |

| CAS Number | 2929219-77-0 |

| Molecular Formula | C₂₇H₃₂N₆O₅S₂ |

| Molecular Weight | 584.71 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (PCSK9 Inhibition) | N/A (Biochemical Assay) | 3.96 µM | [1] |

| Effect on PCSK9 Protein Levels | HepG2 | Dose-dependent decrease | [1] |

| Effect on LDLR Protein Levels | HepG2 | Dose-dependent increase | [1] |

Signaling Pathway

The following diagram illustrates the canonical PCSK9 signaling pathway and the mechanism of action for a small molecule inhibitor like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Pcsk9-IN-20 and Related Small Molecule Inhibitors

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pcsk9-IN-20 and other small molecule PCSK9 inhibitors. Addressing common solubility challenges, this guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound and similar small molecule inhibitors. The following guide addresses common problems and provides step-by-step solutions.

Problem 1: Compound precipitates out of solution.

-

Possible Cause: The solvent's capacity has been exceeded, or the solution has cooled, reducing solubility.

-

Solution:

-

Gently warm the solution to aid dissolution.

-

Use sonication to break up any precipitate and enhance solubilization. For some compounds, ultrasonic treatment is necessary to achieve maximum solubility.

-

If precipitation persists, consider preparing a more diluted stock solution.

-

Problem 2: The compound does not dissolve in the chosen solvent.

-

Possible Cause: The solvent is not appropriate for the specific chemical properties of the inhibitor.

-

Solution:

-

Consult the manufacturer's datasheet for recommended solvents.

-

For many small molecule PCSK9 inhibitors, Dimethyl Sulfoxide (DMSO) is an effective solvent.

-

If DMSO is not suitable for your experimental system, other organic solvents like ethanol or a combination of solvents may be tested on a small scale.

-

Problem 3: Inconsistent results in biological assays.

-

Possible Cause: Poor solubility leading to inaccurate concentrations or compound precipitation in the assay medium.

-

Solution:

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture or assay buffer is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

-

Prepare fresh dilutions from a concentrated stock solution immediately before each experiment.

-

Visually inspect the final solution for any signs of precipitation before adding it to your assay.

-

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving small molecule PCSK9 inhibitors?

A1: While the optimal solvent can vary between specific inhibitors, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions. For in vivo studies, co-solvents and formulation vehicles such as PEG300, Tween 80, and corn oil are often required to achieve a stable and injectable solution. Always refer to the specific product datasheet for the most accurate information.

Q2: How can I determine the solubility of a specific PCSK9 inhibitor in different solvents?

A2: A systematic approach is recommended. Start with a small, accurately weighed amount of the compound and add the solvent incrementally while observing for dissolution. Sonication and gentle heating can be applied. The point at which no more compound dissolves represents the saturation point.

Q3: What is the best way to store stock solutions of this compound?

A3: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A product datasheet from a supplier suggests that stock solutions can be stable for up to 3 months at -20°C.

Q4: My experiment requires an aqueous buffer. How can I prepare a working solution from a DMSO stock?

A4: To prepare an aqueous working solution from a DMSO stock, perform a serial dilution. Add the required volume of the DMSO stock to your aqueous buffer and vortex immediately to ensure proper mixing and minimize precipitation. It is crucial to ensure the final DMSO concentration is compatible with your experimental system.

Quantitative Solubility Data

The following table summarizes solubility data for representative small molecule PCSK9 inhibitors. Note that "this compound" is used as a general identifier, and the data below is compiled from information on various commercially available inhibitors.

| Compound ID | Solvent | Maximum Solubility | Molar Concentration (approx.) | Notes |

| PCSK9 Inhibitor (Generic Peptide) | Water | 25 mg/mL[1] | - | Molecular weight is batch-specific. |

| PCSK9-IN-11 | DMSO | 125 mg/mL[2] | 327.41 mM[2] | Requires sonication.[2] |

| PCSK9-IN-24 | DMSO | Typically soluble (e.g., 10 mM)[3] | 10 mM[3] | - |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

-

Weighing: Accurately weigh the desired amount of the PCSK9 inhibitor powder using a calibrated analytical balance.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the powder to achieve the target concentration.

-

Dissolution: Vortex the vial thoroughly. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle warming (to 37°C) can also be applied.

-

Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation

For compounds with low water solubility, a formulation with co-solvents is often necessary for in vivo experiments. The following are common example formulations that may require optimization for your specific compound and animal model.[3]

Formulation 1 (DMSO/Tween 80/Saline):

-

Dissolve the compound in DMSO to create a concentrated stock.

-

In a separate tube, mix the required volume of the DMSO stock with Tween 80.

-

Add saline to the DMSO/Tween 80 mixture to reach the final desired volume and concentration. A common ratio is 10% DMSO, 5% Tween 80, and 85% saline.[3]

Formulation 2 (DMSO/PEG300/Tween 80/Saline):

-

Dissolve the compound in DMSO.

-

Add PEG300, followed by Tween 80, and finally saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

Formulation 3 (DMSO/Corn Oil):

-

Dissolve the compound in DMSO.

-

Add corn oil to the DMSO solution. A common ratio is 10% DMSO and 90% corn oil.[3]

Visualized Workflows and Pathways

PCSK9 Signaling Pathway

References

Technical Support Center: Optimizing Pcsk9-IN-20 Concentration for In Vitro Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pcsk9-IN-20 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a protein that plays a critical role in regulating the levels of Low-Density Lipoprotein (LDL) receptors on the surface of cells, primarily in the liver.[2] By binding to the LDL receptor (LDLR), PCSK9 targets it for degradation within the cell's lysosomes.[3] This reduction in the number of LDL receptors on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in higher circulating LDL levels. This compound works by inhibiting the activity of PCSK9, thereby preventing the degradation of LDLR. This leads to an increased number of LDL receptors on the cell surface, which enhances the uptake of LDL cholesterol into the cells and lowers its concentration in the extracellular environment.[1]

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 3.96 µM.[1] For initial experiments, it is recommended to use a concentration range around the IC50 value. A typical starting point would be to test concentrations from 1 µM to 10 µM. However, the optimal concentration will depend on the specific cell type, assay conditions, and desired level of inhibition. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: For specific handling and storage instructions, it is crucial to refer to the product datasheet provided by the supplier. Generally, small molecule inhibitors are provided as a solid and should be stored at -20°C for long-term stability. For use in cell culture, a stock solution is typically prepared by dissolving the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM in DMSO) and then dilute them to the final working concentration in your cell culture medium. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Q4: In which cell lines can I test the activity of this compound?

A4: Liver-derived cell lines are the most biologically relevant for studying the effects of PCSK9 inhibitors on LDL metabolism. The human hepatoma cell line HepG2 is a widely used and well-characterized model for this purpose.[4][5] Other liver cell lines, such as Huh7, can also be used.[6] The choice of cell line should be guided by your specific research questions.

Data Presentation

| Parameter | Value | Reference |

| Compound Name | This compound (also known as Compound 3i) | [1] |

| CAS Number | 2929219-77-0 | [1] |

| Molecular Weight | 584.71 g/mol | [1] |

| IC50 | 3.96 µM | [1] |

| Recommended Concentration Range for In Vitro Experiments |

| Initial Dose-Response Studies |

| Functional Assays (e.g., LDL Uptake) |

Experimental Protocols

Key Experiment 1: LDL Uptake Assay

This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium. An increase in LDL uptake is an indicator of increased LDL receptor activity due to PCSK9 inhibition.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sterol-depleted medium (DMEM with 10% lipoprotein-deficient bovine serum)

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

This compound

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microscope or plate reader

Procedure:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

-

Allow cells to adhere overnight.

-

Replace the complete medium with a sterol-depleted medium and incubate for 16-24 hours to upregulate LDL receptor expression.[6]

-

Prepare different concentrations of this compound in a sterol-depleted medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 4-6 hours.

-

Add fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) to each well and incubate for an additional 2-4 hours at 37°C.[7]

-

To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Add PBS to each well and measure the fluorescence using a fluorescence microscope or a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorescent label.

-

Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.

Key Experiment 2: Western Blot for LDLR and PCSK9 Expression

This experiment directly measures the protein levels of the LDL receptor and PCSK9 in response to treatment with this compound.

Materials:

-

HepG2 cells

-

Complete culture medium

-

This compound

-

6-well tissue culture plates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.[8]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.